molecular formula C15H19NO3 B11857602 tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate

Cat. No.: B11857602
M. Wt: 261.32 g/mol
InChI Key: CLGZYOKFVXMZPW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group and a methoxy-substituted indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and tert-butyl bromoacetate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 6-methoxyindole is reacted with tert-butyl bromoacetate in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.

    Biology: The compound is used in the study of indole-based biological pathways and interactions.

    Medicine: It is a precursor in the synthesis of potential pharmaceutical agents with anticancer, antiviral, and anti-inflammatory properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(5-chloro-1H-indol-3-yl)acetate
  • tert-Butyl 2-(5-fluoro-1H-indol-3-yl)acetate
  • tert-Butyl 2-(5-methyl-1H-indol-3-yl)acetate

Uniqueness

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate is unique due to the presence of the methoxy group at the 6-position of the indole ring. This substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar indole derivatives .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 2-(6-methoxy-1H-indol-3-yl)acetate

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(17)7-10-9-16-13-8-11(18-4)5-6-12(10)13/h5-6,8-9,16H,7H2,1-4H3

InChI Key

CLGZYOKFVXMZPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CNC2=C1C=CC(=C2)OC

Origin of Product

United States

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